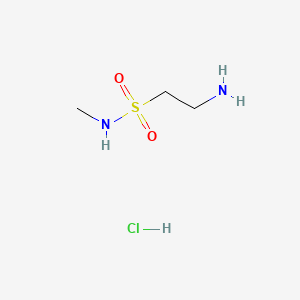

2-amino-N-methylethanesulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-methylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDTYQHPAJZVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223757-01-5 | |

| Record name | 2-amino-N-methylethane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide hydrochloride: Properties, Synthesis, and Potential

Introduction

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold, celebrated for its vast therapeutic applications.[1][2] From pioneering antibacterial agents to contemporary treatments for cancer and inflammatory diseases, the versatility of this moiety is well-documented.[3][4][5] This guide focuses on a specific, yet underexplored, member of this class: 2-amino-N-methylethanesulfonamide hydrochloride .

While not as extensively characterized as some of its more famous relatives, this small molecule represents a valuable building block for chemical synthesis and a potential starting point for the development of novel therapeutic agents.[6] Its structure, featuring a primary amine and a secondary sulfonamide, offers multiple points for chemical modification, making it an attractive intermediate for creating diverse chemical libraries. This document provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, analytical methodologies, and a discussion of its potential applications grounded in the broader context of sulfonamide pharmacology.

Physicochemical and Structural Properties

Understanding the core properties of a compound is fundamental to its application in research and development. 2-amino-N-methylethanesulfonamide is typically handled in its hydrochloride salt form to improve stability and solubility in aqueous media.

The compound is identified by two primary CAS Numbers:

-

223757-01-5 for the hydrochloride salt.[7]

-

94987-87-8 for the free base.

A summary of its key physicochemical properties is presented below. It is important to note that while some data for the free base is available from chemical suppliers, it is often predicted and should be confirmed experimentally.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference(s) |

| Molecular Formula | C₃H₁₁ClN₂O₂S | C₃H₁₀N₂O₂S | [7][8] |

| Molecular Weight | 174.65 g/mol | 138.19 g/mol | [7][8] |

| Appearance | White to off-white solid (Expected) | Solid (Form not specified) | N/A |

| Density (Predicted) | N/A | 1.238 g/cm³ | [8] |

| Boiling Point (Predicted) | N/A | 252.1 °C at 760 mmHg | [8] |

| Flash Point (Predicted) | N/A | 106.3 °C | [8] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Data not available. | N/A |

Proposed Synthesis Pathway

The strategy involves:

-

N-Protection: The primary amino group of taurine is protected to prevent side reactions in subsequent steps. Phthalic anhydride is a common and effective protecting group for this purpose.[9]

-

Sulfonyl Chloride Formation: The sulfonic acid moiety is converted into a more reactive sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

Sulfonamide Formation: The generated sulfonyl chloride is reacted with methylamine to form the desired N-methylsulfonamide.

-

N-Deprotection and Salt Formation: The phthaloyl protecting group is removed, typically with hydrazine, to liberate the primary amine. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.[10]

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on analogous preparations and should be optimized for safety and yield.

Step 1: Synthesis of N-Phthaloyl Taurine

-

Combine taurine (1 eq.), phthalic anhydride (1.1 eq.), and sodium acetate (1.1 eq.) in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-Phthaloyl Taurine.

Step 2: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride

-

Carefully add phosphorus pentachloride (PCl₅, 1.5 eq.) in portions to a suspension of N-Phthaloyl Taurine (1 eq.) in a suitable inert solvent (e.g., dichloromethane) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by the cessation of HCl gas evolution).

-

Pour the reaction mixture onto crushed ice to quench excess PCl₅.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude sulfonyl chloride.

Step 3: Synthesis of N-Phthaloyl-2-amino-N-methylethanesulfonamide

-

Dissolve the crude sulfonyl chloride (1 eq.) in an inert solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of methylamine (2-3 eq., e.g., 40% in water or as a solution in THF) dropwise in the presence of a base like triethylamine (2 eq.).

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected product, which can be purified by column chromatography.

Step 4 & 5: Deprotection and Hydrochloride Salt Formation

-

Dissolve the protected sulfonamide (1 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) and heat the mixture to reflux for 2-3 hours. A precipitate of phthalhydrazide will form.[10]

-

Cool the mixture, filter off the precipitate, and concentrate the filtrate.

-

Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol until the solution is acidic.

-

The hydrochloride salt will precipitate. Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound.

Analytical Characterization Workflow

Proper structural verification and purity assessment are critical. A standard workflow for characterizing a novel compound like this compound would involve a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Signatures:

-

¹H NMR: In a solvent like D₂O, one would expect to see signals corresponding to the N-methyl group (a singlet or doublet depending on N-H coupling), and two methylene groups (-CH₂-S and -CH₂-N), likely appearing as complex multiplets or triplets.

-

¹³C NMR: Signals for the N-methyl carbon and the two distinct methylene carbons would be expected in the aliphatic region of the spectrum.

-

FT-IR: Characteristic peaks would include N-H stretches for the primary amine salt, C-H stretches, and strong S=O stretches for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 139.05.

Potential Applications and Biological Context

While specific biological activities for this compound have not been reported, its structural class is rich in pharmacological diversity.[2][5] This molecule can be viewed as a versatile scaffold for generating novel compounds for screening in various therapeutic areas.

Potential Research Directions:

-

Anticancer Drug Development: Many sulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX and XII, which are overexpressed in various tumors.[3] The primary amine of the title compound could be functionalized to create derivatives that target the active site of these enzymes.

-

Antimicrobial Agents: The classic antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme in the folate synthesis pathway.[4] Novel derivatives could be synthesized and tested for activity against resistant bacterial strains.

-

Kinase Inhibitors: The sulfonamide moiety is a feature in several approved kinase inhibitors used in oncology. The title compound could serve as a fragment for developing new inhibitors targeting specific protein kinases.

-

Chemical Probes: Functionalized derivatives could be used as chemical probes to study the biology of specific enzymes or receptor systems.

Safety and Handling

Based on GHS information for the free base (CAS 94987-87-8), the compound is classified as causing skin irritation.[8] General laboratory safety precautions should be followed when handling this compound:

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

For the hydrochloride salt, similar precautions are advised. A full Safety Data Sheet (SDS) should be consulted before use.[7] The compound is intended for industrial and research use only.[7]

Conclusion

This compound is a simple yet versatile chemical entity. While its own biological profile remains to be elucidated, its value as a building block is clear. The proposed synthesis provides a practical route for its preparation, and the outlined analytical workflow ensures its reliable characterization. For researchers in drug discovery and medicinal chemistry, this compound offers a readily accessible starting point for exploring the vast chemical space and therapeutic potential of the sulfonamide class. Its strategic use in the synthesis of novel derivatives could lead to the discovery of next-generation therapeutic agents.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-N-methylethanesulfonamide Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-methylethanesulfonamide hydrochloride (CAS No. 223757-01-5), a sulfonamide-containing chemical entity with significant potential as a building block in medicinal chemistry and drug development. This document delves into the compound's core physicochemical properties, outlines a plausible and detailed synthetic pathway, and establishes a robust framework for its analytical characterization. Furthermore, it discusses its potential applications, drawing from the established roles of the sulfonamide functional group in modern therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of a primary amine-containing sulfonamide. The presence of the sulfonamide group, a well-established pharmacophore, and a primary amine handle for further chemical modification makes it a valuable intermediate for synthetic campaigns. Its salt form typically enhances aqueous solubility and stability, which is advantageous for both reaction chemistry and potential biological assays.

Key quantitative data and identifiers for the compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-amino-N-methylethane-1-sulfonamide hydrochloride | [2][3] |

| CAS Number | 223757-01-5 | [1][2] |

| Molecular Formula | C₃H₁₁ClN₂O₂S | [1][2] |

| Molecular Weight | 174.65 g/mol | [1][2] |

| Canonical SMILES | CNS(=O)(=O)CCN.Cl | |

| Inferred Form | Solid | |

| Inferred Solubility | High aqueous solubility | [4] |

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry. Its discovery ushered in the era of antibacterial sulfa drugs. Beyond this historical context, the sulfonamide group is a versatile hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to act as a stable, non-hydrolyzable mimic of transition states in various enzymatic reactions. This has led to its incorporation into a wide array of therapeutic agents.

The diagram below illustrates the central role of the sulfonamide scaffold as a pharmacophore, from which diverse biologically active molecules can be derived.

Caption: The sulfonamide moiety as a versatile pharmacophore in drug development.

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The workflow begins with N-Boc-N'-methylethylenediamine, where one amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This allows for the selective reaction of the free secondary amine with methanesulfonyl chloride. The final step is the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

Caption: Proposed synthetic workflow for 2-amino-N-methylethanesulfonamide HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Sulfonylation of the Protected Diamine

-

To a stirred solution of N-Boc-N'-methylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add a solution of methanesulfonyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected sulfonamide intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture in vacuo.

-

Triturate the resulting residue with diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized compound is critical. A multi-pronged analytical approach is necessary.

| Analytical Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the N-methyl, two methylene (-CH₂-), and amine protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Carbon skeleton confirmation | Signals for the N-methyl carbon and the two distinct methylene carbons. |

| FT-IR Spectroscopy | Functional group identification | Characteristic stretches for N-H (amine), S=O (sulfonamide), and C-H bonds. |

| LC-MS (ESI+) | Molecular weight confirmation | A parent ion peak [M+H]⁺ corresponding to the free base (m/z ≈ 139.06). |

| RP-HPLC | Purity assessment | A single major peak under specified chromatographic conditions, indicating >95% purity. |

The following diagram outlines a standard workflow for the analytical validation of a newly synthesized batch of the target compound.

Caption: Quality control workflow for synthesized 2-amino-N-methylethanesulfonamide HCl.

Safety, Handling, and Storage

Proper handling of this compound is essential. While specific data for this compound is limited, information from closely related analogs provides a strong basis for safety protocols.[7][8]

| Hazard Information | Guideline |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[7][8]H319: Causes serious eye irritation.[7][8]H335: May cause respiratory irritation.[7][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Use a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Potential Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile chemical intermediate.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule containing a key pharmacophore, it can be used in fragment screening campaigns to identify initial hits against biological targets.

-

Combinatorial Chemistry: The primary amine serves as a reactive handle for derivatization, enabling the rapid synthesis of compound libraries. By reacting it with a diverse set of carboxylic acids, aldehydes (via reductive amination), or other electrophiles, researchers can explore the structure-activity relationship (SAR) of a lead series.[9]

-

Intermediate for Targeted Therapeutics: It is an ideal starting point for synthesizing more complex molecules targeting specific enzyme classes, such as carbonic anhydrases or kinases, where the sulfonamide group is known to be a critical binding element.[4][10]

-

Development of Diagnostic Probes: The structure can be elaborated to include fluorescent tags or other reporter groups, facilitating its use in the development of diagnostic agents.[4]

Conclusion

This compound is a strategically important chemical building block. Its straightforward structure, which combines a primary amine for synthetic elaboration with the therapeutically significant sulfonamide moiety, makes it a valuable asset for medicinal chemists. This guide has provided a foundational understanding of its properties, a logical synthetic approach, and a framework for its analysis and safe handling, thereby equipping researchers to effectively utilize this compound in the pursuit of novel scientific discoveries and therapeutic innovations.

References

- 1. guidechem.com [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 7. aksci.com [aksci.com]

- 8. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide hydrochloride: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-amino-N-methylethanesulfonamide hydrochloride, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust starting point for further investigation.

Molecular Identity and Structural Elucidation

This compound is a sulfonamide derivative bearing a terminal primary amine. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-amino-N-methylethanesulfonamide;hydrochloride |

| CAS Number | 223757-01-5[1] |

| Synonyms | 2-amino-N-methylethane-1-sulfonamide hydrochloride, 2-AMINO-N-METHYLETHANESULFONAMIDE HCL[2] |

| Molecular Formula | C3H11ClN2O2S[1] |

| Molecular Weight | 174.65 g/mol [3] |

Chemical Structure:

The structure of this compound is characterized by an ethyl chain substituted with a primary amino group at one end and a sulfonamide group at the other. The sulfonamide nitrogen is further substituted with a methyl group. The primary amine is protonated in the hydrochloride salt form.

Physicochemical Properties

Predicted Physicochemical Data:

| Property | Predicted Value | Source |

| XLogP3 | 0.666 | ECHEMI[2] |

| Topological Polar Surface Area | 80.6 Ų | ECHEMI[3] |

| Hydrogen Bond Donor Count | 3 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI[3] |

Note: These values are for the free base and are computationally derived.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from established methods for preparing taurinamide derivatives.[3][4][5] A common strategy involves the reaction of a suitably protected aminoethanesulfonyl chloride with methylamine, followed by deprotection and salt formation.

Proposed Synthetic Workflow:

Detailed Experimental Protocol (Proposed):

-

Protection of 2-Aminoethanesulfonyl chloride hydrochloride:

-

Suspend 2-aminoethanesulfonyl chloride hydrochloride in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate in vacuo to yield N-Boc-2-aminoethanesulfonyl chloride.

-

-

Reaction with Methylamine:

-

Dissolve the N-Boc-2-aminoethanesulfonyl chloride in a polar aprotic solvent (e.g., THF).

-

Cool the solution to 0 °C and slowly add a solution of methylamine (e.g., 40% in water or 2M in THF).

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield N-Boc-2-amino-N-methylethanesulfonamide.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve the crude N-Boc protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

-

Add an excess of a solution of HCl in the same solvent (e.g., 4M HCl in dioxane).

-

Stir the solution at room temperature. The deprotection and precipitation of the hydrochloride salt should occur.

-

Monitor for the disappearance of the starting material by TLC.

-

-

Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

-

Analytical Characterization

Due to the absence of published experimental spectra, the following are predicted data to aid in the characterization of the synthesized compound.

Predicted ¹H NMR Spectrum (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | t | 2H | -CH₂-S |

| ~3.2 - 3.4 | t | 2H | -CH₂-N⁺H₃ |

| ~2.8 | s | 3H | -N-CH₃ |

Note: The amine protons are expected to exchange with D₂O and may not be observed. Chemical shifts are approximate and will be influenced by pH and solvent.

Predicted ¹³C NMR Spectrum (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~55 | -CH₂-S |

| ~40 | -CH₂-N⁺H₃ |

| ~30 | -N-CH₃ |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies include:

-

N-H stretch (primary amine salt): Broad absorption around 3000 cm⁻¹

-

C-H stretch (alkane): 2850-2960 cm⁻¹

-

S=O stretch (sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

-

S-N stretch: ~900 cm⁻¹

Mass Spectrometry:

-

Expected [M+H]⁺ (for the free base): m/z = 139.06

Proposed HPLC Method for Purity Analysis:

A reverse-phase HPLC method would be suitable for analyzing the purity of this polar compound.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/CAD |

| Injection Volume | 10 µL |

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, its structural motifs are present in a wide range of biologically active molecules. This suggests several avenues for investigation.

-

Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.

-

Taurine Analogue: The core structure is an analogue of taurine, an amino acid with diverse physiological roles, including neuromodulation and cytoprotection. Taurinamide derivatives have been investigated for their anticonvulsant and antibacterial properties.[4]

-

Potential as a Synthetic Building Block: This molecule can serve as a versatile intermediate in the synthesis of more complex molecules. The primary amine provides a reactive handle for further functionalization, making it a valuable building block for combinatorial chemistry and drug discovery campaigns.

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications for related compounds, this compound should be handled with care.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Conclusion

This compound is a small molecule with potential for further exploration in medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this guide provides a comprehensive framework for its synthesis, characterization, and handling based on established chemical principles. Its structural similarity to known pharmacophores suggests that it could be a valuable building block or a starting point for the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a foundation for their own investigations and to contribute to the growing body of knowledge on this and related compounds.

References

"2-amino-N-methylethanesulfonamide hydrochloride" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-amino-N-methylethanesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success. The synthesis is presented as a multi-step process commencing from the readily available precursor, taurine. The core of the strategy involves the formation of a key sulfonyl chloride intermediate, followed by amidation and final salt formation. Each stage is detailed with step-by-step protocols, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound is a sulfonamide-containing compound whose structure suggests potential utility as a building block in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Therefore, a reliable and well-characterized synthesis route is essential for enabling further research and development.

This guide details a preferred two-step synthesis pathway beginning with the conversion of taurine (2-aminoethanesulfonic acid) into the reactive intermediate, 2-aminoethanesulfonyl chloride hydrochloride (tauryl chloride hydrochloride). This intermediate is then reacted with methylamine to form the desired N-methylsulfonamide. The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and handling properties. This approach was selected for its logical progression, reliance on well-established chemical transformations, and use of accessible starting materials.

Part 1: Synthesis of Key Intermediate: 2-Aminoethanesulfonyl Chloride Hydrochloride

The initial and most critical phase of the synthesis is the conversion of the sulfonic acid group of taurine into a more reactive sulfonyl chloride. This transformation is fundamental as it "activates" the sulfur center for subsequent nucleophilic attack.

Principle and Causality

The direct conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. In this specific case, the starting material contains a primary amine, which must be considered. The process described in the patent literature involves using chlorine gas with a taurine derivative, which simultaneously chlorinates the sulfonic acid and forms the hydrochloride salt of the amine, effectively protecting it under the harsh reaction conditions.[1] The reaction proceeds by converting the sulfonate into a chlorosulfonate intermediate, which is then displaced by another chloride ion. The resulting 2-aminoethanesulfonyl chloride hydrochloride is a solid that can be isolated by filtration.[1]

Experimental Protocol: Preparation of Tauryl Chloride Hydrochloride

Disclaimer: This protocol involves hazardous materials, including chlorine gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas).

-

Charging the Vessel: To the flask, add a suspension of a suitable taurine precursor in an appropriate solvent as described in the literature.[1]

-

Cooling: Immerse the flask in an ice/water bath to cool the reaction mixture to approximately 5°C.

-

Chlorination: Begin stirring and introduce a slow, steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic and the temperature should be monitored and maintained.[1]

-

Monitoring: Continue the introduction of chlorine gas. The appearance of the suspension may change, for example, to a creamy consistency.[1] The reaction is typically continued until a stable yellow color persists in the reaction mixture, indicating a slight excess of chlorine.[1]

-

Isolation: Once the reaction is complete, stop the chlorine flow and discontinue cooling. Isolate the suspended solid product, tauryl chloride hydrochloride, by filtration through a glass suction filter.[1]

-

Drying: Wash the filter cake with a suitable anhydrous organic solvent if desired, although this may not be essential.[1] Dry the white, crystalline product under vacuum at room temperature. The resulting tauryl chloride hydrochloride can be stored in a sealed container for further use.[1]

Data Presentation: Reactant Summary for Step 1

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Role |

| Taurine Derivative | Varies | 1.0 | Starting Material |

| Chlorine Gas (Cl₂) | 70.90 | Excess | Chlorinating Agent |

Part 2: Amidation with Methylamine

With the reactive sulfonyl chloride in hand, the next stage is the formation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction with methylamine.

Principle and Causality

The reaction between a sulfonyl chloride and an amine is a classic method for synthesizing sulfonamides.[2][3] The mechanism is analogous to the acylation of amines by acid chlorides.[4] The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable S-N bond.

Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of HCl, a base is required. A common strategy is to use at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base, scavenging the HCl produced to form methylammonium chloride.[4][5] The reaction is typically initiated at a low temperature to control the initial exothermic release and then allowed to warm to ensure completion.

Experimental Workflow: Amidation

Caption: Experimental workflow for the amidation reaction.

Experimental Protocol: Synthesis of 2-amino-N-methylethanesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, prepare a solution of methylamine (≥ 2.0 molar equivalents) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cooling: Cool the methylamine solution to 0°C in an ice bath.

-

Addition: Add the previously synthesized tauryl chloride hydrochloride (1.0 molar equivalent) to the cooled methylamine solution in small portions over 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction: Stir the reaction mixture at 0°C for one hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Upon completion, cool the mixture again in an ice bath and quench by the slow addition of water.

-

If a water-miscible solvent was used, remove it under reduced pressure.

-

Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-amino-N-methylethanesulfonamide free base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Part 3: Final Salt Formation

For improved handling, stability, and purity, the final compound is converted to its hydrochloride salt.

Principle and Causality

The free base product contains a primary aliphatic amine, which is sufficiently basic to react with a strong acid like hydrochloric acid. This acid-base reaction forms the ammonium salt, which is typically a crystalline, non-hygroscopic solid that is easier to handle and purify than the free base, which may be an oil or a low-melting solid. This is a standard final step in the synthesis of many active pharmaceutical ingredients.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-amino-N-methylethanesulfonamide free base in a minimal amount of a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Acidification: To the stirred solution, add a stoichiometric amount (1.0 equivalent) of a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) and dry the final this compound product under vacuum.

Overall Synthesis Pathway

The complete transformation from taurine to the final hydrochloride salt is summarized in the following diagram.

Caption: Overall synthesis pathway for the target compound.

Conclusion

The synthesis pathway detailed in this guide represents a logical and efficient method for the preparation of this compound. By proceeding through a reactive tauryl chloride intermediate, the route leverages fundamental and reliable chemical transformations. The protocols provided are designed to be self-validating, with clear explanations for each experimental choice. This comprehensive approach ensures that researchers and drug development professionals can confidently reproduce this synthesis and utilize the target compound for further investigation.

References

- 1. US5889183A - β-Aminoethanesulphonylazide their use for the preparation of 2-aminoethane-sulphonamide (taurylamide), taurolidine or taurultam and their acid addition salts - Google Patents [patents.google.com]

- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. bloomtechz.com [bloomtechz.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-amino-N-methylethanesulfonamide hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise mechanism of action for 2-amino-N-methylethanesulfonamide hydrochloride remains to be definitively elucidated, its structural classification as an amino acid-derived sulfonamide places it within a class of compounds renowned for a diverse and potent range of pharmacological activities. This in-depth technical guide synthesizes the known biological effects of structurally related sulfonamides to postulate potential mechanisms of action for this specific molecule. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols designed to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of inquiry for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] From the first broadly effective systemic antibacterials to modern diuretics, anticonvulsants, and anticancer agents, the versatility of the sulfonamide scaffold is well-documented.[1][3] Amino acid-derived sulfonamides, in particular, have garnered significant interest due to their inherent biocompatibility and potential for diverse pharmacological activities, including antibacterial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[2][4]

This compound, with its characteristic sulfonamide moiety and an amino acid-like side chain, is poised to exhibit a compelling biological profile. The absence of specific literature on its mechanism of action necessitates a logical and systematic investigative approach, leveraging our understanding of related compounds to guide our inquiry.

Postulated Mechanisms of Action: A Triad of Hypotheses

Based on the extensive body of research on sulfonamide-containing compounds, we propose three primary hypothetical mechanisms of action for this compound:

Hypothesis 1: Inhibition of Dihydropteroate Synthase (DHPS) and Antibacterial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][5][6][] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and protein synthesis in bacteria.[] The structural similarity of this compound to PABA warrants the investigation of its potential as a DHPS inhibitor.

Hypothesis 2: Anticancer Activity through Enzyme Inhibition and Cell Cycle Disruption

Sulfonamide derivatives have demonstrated significant promise as anticancer agents through various mechanisms.[3][8][9][10] These include:

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[11][12]

-

Tyrosine Kinase Inhibition: The sulfonamide moiety can be found in several tyrosine kinase inhibitors, which block critical signaling pathways involved in cancer cell growth and survival.[8][13]

-

Disruption of Microtubule Assembly: Some sulfonamides have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.[3][9]

-

Matrix Metalloproteinase (MMP) Inhibition: By inhibiting MMPs, sulfonamides can impede cancer cell invasion and metastasis.[8]

Hypothesis 3: Broad-Spectrum Enzyme Inhibition

The sulfonamide group is a versatile pharmacophore capable of interacting with the active sites of a wide range of enzymes.[13][14] Beyond DHPS and CAs, sulfonamides have been shown to inhibit proteases (e.g., HIV protease), histone deacetylases (HDACs), and protein tyrosine phosphatases.[8][13][14] It is plausible that this compound may exhibit inhibitory activity against one or more of these enzyme families.

A Roadmap for Discovery: Experimental Validation of Postulated Mechanisms

To systematically investigate the mechanism of action of this compound, we propose a multi-pronged experimental approach. This workflow is designed to first identify the molecular target(s) and then elucidate the downstream cellular consequences.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular binding partners of the compound.

Caption: Experimental workflow for signaling pathway analysis.

Protocol 3: Enzyme Inhibition Assays

-

Objective: To determine if this compound inhibits the enzymatic activity of the validated target.

-

Methodology (Example for a Kinase):

-

Assay Setup: In a microplate format, combine the purified kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period.

-

Detection: Measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Protocol 4: Cell-Based Assays

-

Objective: To assess the effect of the compound on cellular processes.

-

Methodology (Example for Anticancer Activity):

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo): Treat cancer cell lines with increasing concentrations of the compound and measure cell viability after a set period (e.g., 48-72 hours) to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (e.g., Annexin V/PI staining): Treat cells with the compound and use flow cytometry to quantify the percentage of apoptotic cells.

-

Cell Cycle Analysis: Treat cells with the compound, stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.

-

Protocol 5: Western Blotting

-

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound for various time points and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated form, followed by a secondary antibody conjugated to a detection enzyme.

-

Detection and Analysis: Visualize the protein bands and quantify their intensity to determine changes in protein expression or phosphorylation.

-

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured tabular format.

Table 1: Summary of Postulated Activities and Key Investigative Assays

| Postulated Activity | Potential Target(s) | Key Validating Assays | Expected Outcome |

| Antibacterial | Dihydropteroate Synthase (DHPS) | DHPS Inhibition Assay, Minimum Inhibitory Concentration (MIC) testing | Inhibition of DHPS activity, Inhibition of bacterial growth |

| Anticancer | Carbonic Anhydrases, Tyrosine Kinases, Tubulin, MMPs | Enzyme Inhibition Assays, Cell Viability Assays, Apoptosis Assays, Cell Cycle Analysis | Inhibition of target enzyme(s), Decreased cancer cell viability, Induction of apoptosis, Cell cycle arrest |

| Broad-Spectrum Enzyme Inhibition | Proteases, HDACs, Phosphatases | Specific Enzyme Inhibition Assays | Inhibition of the activity of one or more enzyme classes |

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically applying the proposed experimental workflows, researchers can move from broad hypotheses based on chemical structure to a definitive understanding of the compound's molecular target(s) and its impact on cellular signaling pathways. The insights gained from these studies will be invaluable for guiding the future development of this and other novel sulfonamide-based therapeutic agents. The multifaceted nature of the sulfonamide scaffold suggests that a comprehensive screening approach, as outlined here, is essential to fully uncover the therapeutic potential of this compound.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Landscape of 2-amino-N-methylethanesulfonamide Hydrochloride and its Core Bioactive Analog, N-Methyltaurine

This technical guide provides a comprehensive overview of the chemical properties and known biological activities associated with 2-amino-N-methylethanesulfonamide hydrochloride. Given the limited direct research on this specific salt, this document extends its scope to a detailed examination of its closely related and biologically active analog, N-Methyltaurine (NMT). For researchers, scientists, and drug development professionals, understanding the biological profile of NMT offers critical insights into the potential therapeutic avenues of related sulfonamide compounds.

Chemical Identity and Structural Relationship

This compound is a chemical compound with the molecular formula C₃H₁₁ClN₂O₂S[1][2]. It is identified by the CAS numbers 223757-01-5 and 94987-87-8[1][3][4]. Structurally, it is the hydrochloride salt of a sulfonamide derivative of N-methylethanesulfonamide.

A structurally and functionally related compound of significant interest is N-Methyltaurine (2-(methylamino)ethanesulfonic acid), a naturally occurring aminosulfonic acid found in red algae[5][6]. N-Methyltaurine (CAS No: 107-68-6) can be considered the deaminated and N-methylated sulfonic acid analog of the core structure of 2-amino-N-methylethanesulfonamide[5]. Due to the extensive research into the biological effects of N-Methyltaurine, it serves as a valuable proxy for understanding the potential bioactivity of related sulfonamides.

Table 1: Chemical Properties of this compound and N-Methyltaurine

| Property | This compound | N-Methyltaurine |

| Molecular Formula | C₃H₁₁ClN₂O₂S[1][2] | C₃H₉NO₃S[5] |

| Molecular Weight | 174.65 g/mol [1] | 139.17 g/mol [5] |

| CAS Number | 223757-01-5, 94987-87-8[1][3][4] | 107-68-6[5] |

| Synonyms | 2-amino-N-methylethane-1-sulfonamide hydrochloride[4] | 2-(Methylamino)ethanesulfonic acid[5] |

| Appearance | Solid | White powdery solid[5] |

| Solubility | Not specified | Readily soluble in water[5] |

Biological Activity of N-Methyltaurine: A Focus on Anti-Muscle Atrophy Effects

Extensive research has demonstrated the significant biological activity of N-Methyltaurine (NMT), particularly its protective effects against skeletal muscle atrophy. This section will delve into the in vivo and in vitro studies that have elucidated these properties.

Pharmacokinetics and Bioavailability

A pivotal study on NMT revealed its excellent oral bioavailability, a crucial factor for therapeutic potential. The bioavailability of orally administered NMT in mice was determined to be 96.1% of that administered intravenously[7][8]. Following oral administration, NMT distributes to various tissues, including the liver, kidney, heart, brain, and notably, skeletal muscles[8]. This widespread distribution is likely facilitated by the taurine transporter, which is broadly expressed across different tissues[8].

Cytoprotective and Anti-Atrophic Effects

The primary therapeutic potential of NMT, as highlighted in recent studies, is its ability to counteract muscle atrophy, particularly glucocorticoid-induced atrophy. Glucocorticoids are a major contributor to pathological muscle wasting[6][7].

-

In Vitro Evidence: In studies utilizing C2C12 myotubes, a well-established cell line model for skeletal muscle, treatment with dexamethasone (a synthetic glucocorticoid) for 24 hours induced significant myotube atrophy, characterized by a reduction in width. Co-treatment with 20 mM NMT effectively prevented this dexamethasone-induced decline in myotube width, demonstrating a direct cytoprotective effect on muscle cells[7][8].

-

In Vivo Evidence: These in vitro findings were corroborated by in vivo experiments in mice. The addition of 0.5% NMT to the drinking water of mice treated with dexamethasone led to a significant attenuation of the reduction in muscle mass[7][8]. This suggests that orally administered NMT can effectively reach skeletal muscle in sufficient concentrations to exert its anti-atrophic effects[6][7].

The proposed mechanism for these effects is linked to the known cellular functions of its parent compound, taurine, which include regulation of cellular osmolality, ion movement, and neuromodulation[7]. NMT is believed to act in a similar cytoprotective manner[7][8].

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments described in the literature for assessing the anti-atrophic effects of N-Methyltaurine.

In Vitro Dexamethasone-Induced Myotube Atrophy Assay

This protocol describes the induction of atrophy in C2C12 myotubes and the assessment of the protective effects of NMT.

Materials:

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Dexamethasone (Dex)

-

N-Methyltaurine (NMT)

-

Phosphate Buffered Saline (PBS)

-

Microscope with imaging software

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% HS when cells reach 80-90% confluency.

-

Allow cells to differentiate for 4-5 days, with media changes every 48 hours.

-

-

Treatment:

-

Prepare a stock solution of Dexamethasone in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of N-Methyltaurine in sterile water.

-

On the day of the experiment, treat the differentiated myotubes with:

-

-

Incubation and Imaging:

-

Incubate the treated cells for 24 hours at 37°C and 5% CO₂.

-

After incubation, wash the cells with PBS and capture images of the myotubes using a microscope at 10x or 20x magnification.

-

-

Analysis:

-

Measure the width of at least 50-100 myotubes per treatment group using imaging software (e.g., ImageJ).

-

Calculate the average myotube width for each group and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

In Vivo Glucocorticoid-Induced Muscle Atrophy Model

This protocol outlines the induction of muscle atrophy in mice using dexamethasone and the evaluation of NMT's protective effects.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dexamethasone

-

N-Methyltaurine

-

Animal caging and husbandry supplies

-

Analytical balance

-

Surgical tools for tissue harvesting

Procedure:

-

Acclimatization and Grouping:

-

Acclimatize mice to the housing conditions for at least one week.

-

Randomly divide mice into treatment groups (n=6-8 per group):

-

Vehicle control

-

Dexamethasone

-

Dexamethasone + N-Methyltaurine

-

-

-

Treatment Administration:

-

Monitoring:

-

Monitor the body weight and food/water intake of the animals daily.

-

-

Tissue Harvesting and Analysis:

-

At the end of the treatment period, euthanize the mice according to approved protocols.

-

Carefully dissect and weigh key muscles, such as the tibialis anterior, gastrocnemius, and quadriceps.

-

Normalize muscle weight to body weight.

-

Perform statistical analysis to compare muscle weights between the different treatment groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of the described experiments and the potential signaling pathway involved in the anti-atrophic effects of N-Methyltaurine.

Caption: Experimental workflow for in vitro and in vivo assessment of NMT.

Caption: Putative signaling pathway of NMT's anti-atrophic action.

Conclusion and Future Directions

While direct biological data for this compound remains scarce, the comprehensive research on its close analog, N-Methyltaurine, provides a strong foundation for inferring its potential biological activities. The demonstrated oral bioavailability and potent anti-muscle atrophy effects of NMT highlight a promising area for therapeutic development.

Future research should focus on directly investigating the biological activity of this compound. Key questions to address include:

-

Is this compound metabolized to N-Methyltaurine in vivo?

-

Does the hydrochloride salt possess unique biological activities independent of its potential conversion to NMT?

-

What are the precise molecular mechanisms underlying the cytoprotective effects of NMT on skeletal muscle?

Answering these questions will be crucial for unlocking the full therapeutic potential of this class of sulfonamide compounds.

References

- 1. guidechem.com [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 223757-01-5|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. N-Methyltaurine - Wikipedia [en.wikipedia.org]

- 6. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 2-amino-N-methylethanesulfonamide hydrochloride: A Research and Development Guide

This technical guide provides a comprehensive framework for exploring the potential research applications of 2-amino-N-methylethanesulfonamide hydrochloride. As a derivative of taurine, a molecule with a wide array of physiological functions, this compound presents a promising frontier for therapeutic innovation. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its biological activities and potential clinical utility.

Introduction: The Taurine Family and a New Contender

Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid that plays a crucial role in numerous physiological processes, including acting as a neurotrophic factor, an antioxidant, and an anti-inflammatory agent.[1][2] Its therapeutic potential is well-documented in conditions like epilepsy, hypertension, and diabetes.[3] However, the clinical application of taurine is often limited by its physicochemical properties, which can restrict its bioavailability and ability to cross the blood-brain barrier.[1][2]

This has spurred the development of taurine derivatives, which aim to enhance its therapeutic efficacy.[3] Notable examples include taltrimide (an anti-convulsant), acamprosate (an anti-alcoholic), and tauromustine (an anti-cancer agent), all of which have found their place in the market.[3] this compound, a structural analog of taurine and N-methyltaurine, emerges as a compelling candidate for investigation. This guide outlines a hypothesis-driven approach to systematically explore its therapeutic potential.

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| CAS Number | 223757-01-5 | [4][5] |

| Molecular Formula | C3H11ClN2O2S | [4][5] |

| Molecular Weight | 174.65 g/mol | [4][5] |

| Physical Form | Solid | [6] |

Hypothesized Research Applications and Experimental Roadmaps

Based on the well-established biological activities of taurine and its derivatives, we propose three primary avenues of research for this compound: neuroprotection, oncology, and the mitigation of skeletal muscle atrophy.

Neuroprotective Applications

Scientific Rationale: Taurine is known to exert neuroprotective effects by binding to GABA-A/glycine receptors and counteracting glutamate-induced excitotoxicity.[1] Deficiencies in taurine have been linked to several central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2] As a derivative, this compound may possess similar or enhanced neuroprotective properties, potentially with improved CNS penetration.

Experimental Workflow:

Caption: Proposed workflow for investigating neuroprotective effects.

Step-by-Step Protocol: Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups.

-

Plating: Plate neurons in 96-well plates at a density of 1 x 10^5 cells/well.

-

Treatment: After 7 days in vitro, pre-treat neurons with varying concentrations of this compound for 2 hours.

-

Excitotoxicity Induction: Induce excitotoxicity by exposing neurons to 100 µM glutamate for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay. Read absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of viable cells relative to untreated controls.

Oncological Therapeutics

Scientific Rationale: Certain taurine derivatives, such as taurolidine, have demonstrated pro-apoptotic actions in cancer cells.[1] Taurine itself has been shown to bind to cyclin-dependent kinase 6 (CDK6), suggesting a role in cell cycle regulation.[7] The structural modifications in this compound could lead to novel anti-cancer activities. Recent studies on taurine-based hybrid drugs have shown promise as potential anticancer agents.[7]

Experimental Workflow:

Caption: Proposed workflow for evaluating anti-cancer potential.

Step-by-Step Protocol: Cell Proliferation Assay (WST-1)

-

Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^3 cells/well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate for 72 hours.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours.

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value.

Mitigation of Skeletal Muscle Atrophy

Scientific Rationale: A recent study demonstrated that N-methyltaurine (NMT), a close structural relative, can attenuate dexamethasone-induced muscle atrophy in both in vitro and in vivo models.[8][9] Orally administered NMT was found to distribute to various tissues, including skeletal muscle.[8][9] This suggests that this compound could have similar protective effects against muscle wasting conditions.

Experimental Workflow:

Caption: Proposed workflow for assessing effects on muscle atrophy.

Step-by-Step Protocol: Dexamethasone-Induced Myotube Atrophy

-

Cell Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to a low-serum differentiation medium.

-

Atrophy Induction: After 5 days of differentiation, treat myotubes with 100 nM dexamethasone to induce atrophy.

-

Co-treatment: Concurrently treat with this compound at various concentrations.

-

Incubation: Incubate for 48 hours.

-

Imaging: Fix the cells and stain for myosin heavy chain. Capture images using a fluorescence microscope.

-

Analysis: Measure the diameter of at least 100 myotubes per condition using image analysis software.

Conclusion and Future Directions

This compound stands as a promising, yet unexplored, derivative of taurine. The research avenues and experimental workflows detailed in this guide provide a solid foundation for a systematic investigation into its therapeutic potential. The proposed studies in neuroprotection, oncology, and muscle atrophy are based on the established biological activities of its parent compounds and offer a high probability of yielding significant findings.

Future research should also focus on pharmacokinetic and toxicological profiling to ensure the compound's suitability for further development. The synthesis of related derivatives could also be explored to establish structure-activity relationships and optimize therapeutic efficacy. The journey from a promising molecule to a clinically relevant therapeutic is long, but with a rigorous and well-defined research plan, the potential of this compound can be fully realized.

References

- 1. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases [mdpi.com]

- 2. [PDF] Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases | Semantic Scholar [semanticscholar.org]

- 3. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 2-amino-N-methylethanesulfonamide hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Synthetic Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. This technical guide delves into the strategic application of 2-amino-N-methylethanesulfonamide hydrochloride , a seemingly unassuming building block that has proven instrumental in the synthesis of complex, high-value drug candidates. While not a pharmacologically active agent in its own right, its unique structural attributes and synthetic accessibility have positioned it as a critical component in the medicinal chemist's toolbox. This guide will move beyond a cursory overview of its chemical properties, instead focusing on its practical application in a real-world drug discovery program. We will explore the rationale for its selection, the intricacies of its incorporation into a lead molecule, and the subsequent biological ramifications. By centering our discussion on the development of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, we will provide a tangible case study that illuminates the strategic value of this compound in the generation of targeted therapies.

Physicochemical Properties and Synthetic Rationale

This compound is a polar, water-soluble solid. Its structure features a primary amine, a secondary sulfonamide, and a methyl group, all of which contribute to its utility as a synthetic intermediate.

| Property | Value | Reference |

| Molecular Formula | C3H11ClN2O2S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| CAS Number | 223757-01-5 | [1] |

The primary amine serves as a key reactive handle for covalent modification, most commonly through amide bond formation. The sulfonamide moiety, a well-established pharmacophore in its own right, offers a combination of desirable physicochemical properties. It is a strong hydrogen bond acceptor and can also participate in ionic interactions, which can be crucial for target engagement.[2] Furthermore, the sulfonamide group can improve aqueous solubility and metabolic stability of the final compound, key attributes for a viable drug candidate. The N-methyl group provides a degree of steric bulk and can modulate the electronic properties of the sulfonamide.

The selection of this particular building block in a synthetic campaign is often driven by the desire to introduce a polar, flexible side chain that can explore and interact with specific pockets within a biological target. Its relatively small size allows for its incorporation without drastically increasing the molecular weight of the lead compound, a critical consideration in maintaining drug-like properties.

Case Study: The Role of this compound in the Synthesis of the FAK Inhibitor GSK2256098

The most illustrative example of the strategic use of this compound is in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[3][4] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are implicated in the progression and metastasis of various solid tumors, making it an attractive target for cancer therapy.[5][6][7]

The Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a key mediator of signaling downstream of integrins, which are cell surface receptors that bind to the extracellular matrix (ECM). Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other substrates, activating multiple downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[5][6][7]

GSK2256098: Mechanism of Action

GSK2256098 is an ATP-competitive inhibitor of FAK, meaning it binds to the kinase domain and prevents the binding of ATP, thereby blocking the autophosphorylation of FAK at Y397 and inhibiting its kinase activity.[4] This leads to the suppression of downstream signaling pathways that are dependent on FAK activity, ultimately resulting in reduced cell proliferation, migration, and invasion, and the induction of apoptosis in cancer cells.[4][8]

Synthetic Incorporation of this compound

The synthesis of GSK2256098 involves the coupling of this compound with a functionalized pyrimidine core. The following is a representative experimental protocol derived from the patent literature, illustrating this key synthetic transformation.

Experimental Protocol: Amide Coupling to form the Precursor to GSK2256098

-

Objective: To covalently link the 2-amino-N-methylethanesulfonamide moiety to the pyrimidine scaffold via an amide bond.

-

Materials:

-

5-amino-4-(2,6-difluorophenylamino)-N-(1-(hydroxymethyl)-2,2-dimethylpropyl)pyrimidine-2-carboxamide (Intermediate A)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography).

-

-

Procedure:

-

To a solution of Intermediate A (1 equivalent) in anhydrous DMF, add this compound (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add BOP reagent (1.3 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.

-

-

Causality and Self-Validation:

-